molecular formula C18H13N3O2 B14288107 4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 114043-04-8

4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B14288107
CAS No.: 114043-04-8
M. Wt: 303.3 g/mol
InChI Key: XGYFCJOIMXSKQP-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structural features of this compound make it a valuable candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) . This reaction is followed by cyclization and further functionalization steps to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrano-pyrazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one stands out due to its unique combination of a pyrano-pyrazole core with a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

114043-04-8

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

4-methyl-1-phenyl-3-pyridin-3-ylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C18H13N3O2/c1-12-10-15(22)23-18-16(12)17(13-6-5-9-19-11-13)20-21(18)14-7-3-2-4-8-14/h2-11H,1H3

InChI Key

XGYFCJOIMXSKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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